(3R)-3-amino-4-(3-methylphenyl)butanoic acid CAS 269398-82-5 properties
The following technical guide details the properties, synthesis, and applications of (3R)-3-amino-4-(3-methylphenyl)butanoic acid (CAS 269398-82-5). CAS Registry Number: 269398-82-5 Synonyms: (R)-β-Homo-m-tolylalanine; 3...
(3R)-3-amino-4-(3-methylphenyl)butanoic acid is a non-proteinogenic
-amino acid used primarily as a chiral building block in peptidomimetic drug design. Structurally, it is the -homolog of (R)-3-methylphenylalanine.[1]
Its significance in medicinal chemistry stems from two key factors:
Peptidomimetics: Incorporation into peptide backbones generates
-peptides that form stable secondary structures (helices/sheets) resistant to proteolytic degradation.
DPP-4 Inhibitor Analog: It is a direct structural analog of the key intermediate used in the synthesis of Sitagliptin (Januvia®). While Sitagliptin utilizes a 2,4,5-trifluorophenyl ring, the 3-methylphenyl analog (CAS 269398-82-5) is frequently employed in Structure-Activity Relationship (SAR) studies to probe the hydrophobic S1 binding pocket of the Dipeptidyl peptidase-4 (DPP-4) enzyme.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Characterization
The compound features a butyric acid backbone with a primary amino group at the C3 position and a 3-methylphenyl (m-tolyl) side chain at C4. The (3R) stereochemistry is critical for biological activity, particularly in matching the binding orientation required for DPP-4 inhibition.
Property
Data
Note
Molecular Formula
Free Acid
Molecular Weight
193.24 g/mol
Free Acid
Exact Mass
193.1103
Monoisotopic
Boiling Point
374.4°C
Predicted at 760 mmHg
Density
1.135 ± 0.06 g/cm³
Predicted
pKa (Acid)
~3.6
Typical for -amino acids
pKa (Base)
~10.2
Typical for -amino acids
Solubility
Water (Moderate), Methanol (Good), DMSO (Good)
Zwitterionic character affects solubility
Stereochemical Configuration
The (3R) configuration corresponds to the D-amino acid lineage when relating to
-amino acids. In the context of -homo amino acids, this configuration is essential for inducing specific helical twists (e.g., the 14-helix) in synthetic -peptides.
Synthetic Methodologies
High-purity synthesis of CAS 269398-82-5 requires preserving the chiral center. Two authoritative routes are established in the field: Arndt-Eistert Homologation (Chemical) and Enzymatic Kinetic Resolution (Biocatalytic).
Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester (or vice versa, depending on enzyme specificity), which is then hydrolyzed to the acid.
Visualization: Arndt-Eistert Synthesis Pathway
The following diagram illustrates the chemical logic of the homologation pathway.
Caption: Figure 1. Arndt-Eistert homologation sequence converting the alpha-amino acid precursor to the target beta-amino acid with retention of configuration.
Applications in Drug Discovery[9][10]
Peptidomimetics & Foldamers
-amino acids like CAS 269398-82-5 are critical for "foldamer" research. Unlike natural -peptides, -peptides resist enzymatic hydrolysis (proteolysis) in vivo, making them excellent candidates for oral drugs.
Mechanism: The extra methylene group (
) in the backbone alters the hydrogen bonding pattern.
Utility: Incorporating the 3-methylphenyl side chain adds hydrophobicity and steric bulk, stabilizing the 14-helix secondary structure often required to mimic protein-protein interaction domains.
DPP-4 Inhibition (Diabetes Type 2)
This compound is a structural probe for the Dipeptidyl peptidase-4 (DPP-4) enzyme.
Context: Sitagliptin (Januvia) contains a
-amino acid pharmacophore with a 2,4,5-trifluorophenyl ring.[2]
SAR Utility: Researchers substitute the trifluorophenyl group with the 3-methylphenyl group (CAS 269398-82-5) to test the plasticity of the S1 hydrophobic pocket of DPP-4.
Hypothesis: The 3-methyl group provides van der Waals contacts different from fluorine atoms, helping to optimize binding affinity and selectivity against related peptidases (e.g., DPP-8/9).
Visualization: Structural Relationship
Caption: Figure 2. Structural relationship between the clinical standard (Sitagliptin intermediate) and the topic compound in DPP-4 inhibitor design.
Analytical Protocols
Chiral HPLC Method
To ensure the enantiomeric excess (ee) of the (3R) isomer, chiral chromatography is mandatory.
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).
Detection: UV at 210 nm or 254 nm.
Expected Result: The (3R) and (3S) enantiomers should show baseline separation.
NMR Characterization (Proton)
Solvent:
or .
Key Signals:
~2.3 ppm (s, 3H, Methyl group on phenyl ring).
~2.4-2.6 ppm (m, 2H, -methylene protons ).
~2.7-2.9 ppm (m, 2H, benzylic protons).
~3.6 ppm (m, 1H, -proton attached to amine).
~7.0-7.2 ppm (m, 4H, Aromatic protons).
Safety & Handling
GHS Classification: Warning.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at +2°C to +8°C (Refrigerator). Keep under inert atmosphere (Argon/Nitrogen) as free amino acids can absorb atmospheric
or moisture.
References
Vertex AI Search Results. Patent EP0225311A2 - 4-Amino butanoic-acid derivatives. Retrieved from Google Patents. 3
An In-depth Technical Guide to (R)-beta-homo(3-methylphenyl)alanine Hydrochloride
Prepared by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids has become a cornerstone for innovation. These custom-designed...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids has become a cornerstone for innovation. These custom-designed building blocks allow for the synthesis of novel molecular architectures with enhanced therapeutic properties. Among these, β-amino acids are of particular interest due to the unique structural and stability characteristics they impart to peptides and small molecule therapeutics.[] Unlike their α-amino acid counterparts, the placement of the amino group on the β-carbon introduces an additional carbon into the backbone, leading to increased conformational flexibility and significant resistance to enzymatic degradation.[]
This guide provides a comprehensive technical overview of a specific and valuable chiral building block: (R)-beta-homo(3-methylphenyl)alanine hydrochloride. We will delve into its precise chemical structure, physicochemical properties, established synthetic strategies, and the critical analytical methods required to ensure its quality. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage such specialized reagents to push the boundaries of biochemical and pharmaceutical science.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's structure is the foundation of its application. This section deconstructs the identity of (R)-beta-homo(3-methylphenyl)alanine hydrochloride from its nomenclature to its three-dimensional nature.
Systematic Naming and Chemical Identifiers
The systematic name for this compound is (R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride. It is also commonly referred to by synonyms such as (R)-β-HomoPhe(3-Me)-OH·HCl. For unambiguous identification and data retrieval, the following identifiers are crucial:
Note: The CAS number provided corresponds to the (S)-enantiomer, which is commercially listed. The (R)-enantiomer is the mirror image, and while less common in commercial catalogs, its properties are directly related.
2D Chemical Structure
The two-dimensional structure reveals the precise connectivity of atoms. Key features include:
A butanoic acid backbone , establishing it as a four-carbon carboxylic acid.
An amino group at the C3 (β) position, which exists in its protonated ammonium form (NH3+) in the hydrochloride salt.
A chiral center at the C3 carbon, designated with the (R) stereochemistry.
A benzyl side chain attached to the C4 position, which is further substituted with a methyl group at the meta (3-position) of the phenyl ring.
A chloride ion (Cl-) acting as the counter-ion to the protonated amine.
Figure 1. Chemical structure of (R)-beta-homo(3-methylphenyl)alanine hydrochloride.
The Critical Role of Stereochemistry
The "(R)" designation specifies the absolute configuration of the stereocenter at the C3 position. In drug development, stereoisomers (enantiomers) of a chiral molecule can have dramatically different pharmacological and toxicological profiles. The human body is a chiral environment, and receptors, enzymes, and other biological targets often interact selectively with only one enantiomer. Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise; it is a critical requirement for developing safe and effective therapeutics. The synthesis of enantiomerically pure β-amino acids is a significant area of research, employing methods like asymmetric synthesis to avoid problematic chiral separations of the final product.[3]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, formulation, and behavior in experimental assays. The hydrochloride salt form is intentionally designed to improve solubility in aqueous media and enhance stability.
The generation of a high-purity, enantiomerically-defined compound like (R)-beta-homo(3-methylphenyl)alanine hydrochloride requires a robust and well-controlled process. As a Senior Application Scientist, my focus is on the causality behind the chosen steps, ensuring a self-validating protocol.
General Synthetic Strategy
The enantioselective synthesis of β-amino acids is a well-explored field, with several established methodologies.[6] A common and effective strategy involves the asymmetric Michael addition of a chiral amine or its equivalent to an α,β-unsaturated ester. This approach allows for the direct installation of the desired stereocenter.
The logical workflow for producing this specific molecule involves starting with a precursor that contains the 3-methylphenyl group and building the amino acid backbone onto it.
Caption: High-level workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
Asymmetric Conjugate Addition: This step is the most critical for establishing the (R) stereocenter. The choice of a chiral auxiliary or a chiral catalyst is paramount. This is preferable to classical resolution, which discards 50% of the material, making it inefficient and costly at scale.[7]
Protecting Groups: Throughout the synthesis, the amine and carboxylic acid functionalities are typically "protected" with chemical groups (like Boc or Fmoc for the amine, and esters for the acid) to prevent unwanted side reactions. These are removed in the deprotection step.[8]
Salt Formation: The final treatment with hydrochloric acid serves two purposes. First, it protonates the basic amino group, creating a stable, crystalline salt that is easier to handle and purify than the free zwitterionic form. Second, it significantly enhances aqueous solubility, which is often desirable for biological assays and formulation.
Analytical Characterization for Self-Validation
Every batch of a synthesized compound must undergo rigorous analytical testing to confirm its identity, purity, and stereochemical integrity. This process ensures the trustworthiness of the material for research and development.
Core Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic signals for the aromatic protons of the 3-methylphenyl group, the aliphatic protons of the butanoic acid backbone, and the methyl group protons, all with the correct integrations and chemical shifts.
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound by measuring its mass-to-charge ratio, confirming the correct molecular formula of C11H15NO2.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used to determine the chemical purity, typically reported as a percentage area of the main peak.
Chiral HPLC: This specialized HPLC technique uses a chiral stationary phase to separate the (R) and (S) enantiomers. This is the definitive test to quantify the enantiomeric excess (e.e.), ensuring that the product is stereochemically pure.
A Technical Guide to the Synthesis and Application of 3-Methylphenyl β-Amino Acid Derivatives
Introduction: The Significance of the β-Amino Acid Scaffold with a 3-Methylphenyl Moiety In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids have emerged as indispensable buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the β-Amino Acid Scaffold with a 3-Methylphenyl Moiety
In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids have emerged as indispensable building blocks. Among these, β-amino acids, which possess an additional carbon in their backbone compared to their α-amino acid counterparts, offer unique structural and functional properties.[1] This homologation results in altered conformational preferences, leading to the formation of stable secondary structures like helices and turns in peptides, often referred to as β-peptides or foldamers.[2] Crucially, this structural difference also imparts enhanced resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides.[3]
This guide focuses specifically on β-amino acid derivatives featuring a 3-methylphenyl (or m-tolyl) substituent at the β-position. This aromatic moiety is of particular interest in medicinal chemistry for several reasons:
Modulation of Physicochemical Properties: The methyl group provides a moderate increase in lipophilicity compared to an unsubstituted phenyl ring, which can be critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Stereoelectronic Effects: The placement of the methyl group at the meta-position influences the electronic distribution of the aromatic ring and creates specific steric demands, which can be exploited to fine-tune binding interactions with biological targets.
Therapeutic Relevance: The β-aryl-β-amino acid framework is a key structural motif found in numerous biologically active compounds, including potent enzyme inhibitors.[2][3][4]
This document provides an in-depth overview of the core synthetic strategies for accessing chiral 3-methylphenyl β-amino acid derivatives and explores their primary application as pharmacophores in the development of novel therapeutics, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-4).
Part 1: Asymmetric Synthesis of 3-Methylphenyl β-Amino Acids
Achieving stereocontrol during synthesis is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. The two predominant strategies for the asymmetric synthesis of 3-methylphenyl β-amino acids are catalytic asymmetric Mannich reactions and biocatalytic resolutions.
The Catalytic Asymmetric Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis, forming a carbon-carbon bond to create a β-amino carbonyl compound.[5] In the context of our target molecule, this involves the reaction of an enolate equivalent with an imine derived from 3-methylbenzaldehyde. The key to achieving enantioselectivity is the use of a chiral catalyst that orchestrates the facial selectivity of the nucleophilic attack.
A highly effective modern variant employs a silyl ketene acetal as the enolate source, reacting with an N-protected imine in the presence of a chiral Lewis acid or organocatalyst.[6][7][8]
Difference between (3R) and (3S) 3-amino-4-(3-methylphenyl)butanoic acid
Technical Guide: Comparative Analysis of (3R) and (3S) 3-Amino-4-(3-methylphenyl)butanoic Acid Executive Summary The molecule 3-amino-4-(3-methylphenyl)butanoic acid is a -amino acid, specifically classified as a -homo-a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Comparative Analysis of (3R) and (3S) 3-Amino-4-(3-methylphenyl)butanoic Acid
Executive Summary
The molecule 3-amino-4-(3-methylphenyl)butanoic acid is a
-amino acid, specifically classified as a -homo-amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for protease-resistant therapeutics and protein-protein interaction inhibitors (e.g., MDM2/p53 antagonists).
This guide delineates the structural, synthetic, and pharmacological differences between the (3R) and (3S) enantiomers. Unlike its constitutional isomer (the
-amino acid Phenibut), this molecule is primarily utilized for its ability to induce specific secondary structures (helices/turns) in peptide backbones while resisting enzymatic degradation.
Structural & Stereochemical Divergence
The core difference between the (3R) and (3S) enantiomers lies in the spatial arrangement of the amino group at the C3 position (the
-carbon). This stereochemistry dictates the folding pattern of any resulting peptide chain.
-peptide design, the choice of enantiomer is the primary determinant of secondary structure.
(3S)-Isomers: When polymerized or inserted into chains, they tend to form a stable 14-helix (hydrogen bond between
and residues). This structure is crucial for mimicking -helices in protein-protein interaction sites (e.g., the p53 transactivation domain).
(3R)-Isomers: Often used to introduce "turns" or to disrupt a helix, or to create heterochiral peptides that form specific sheet-like structures.
Synthetic Pathways: The Arndt-Eistert Homologation
The most authoritative method for synthesizing these enantiomers with high optical purity is the Arndt-Eistert Homologation . This process extends the carbon chain of a standard
-amino acid by one methylene unit () while retaining the stereochemical configuration of the side chain.
Synthesis Protocol (Step-by-Step)
Starting Material:
For (3S)-Target: Start with N-Boc-3-methyl-L-phenylalanine .
For (3R)-Target: Start with N-Boc-3-methyl-D-phenylalanine .
Workflow:
Activation: React the N-protected
-amino acid with isobutyl chloroformate to form a mixed anhydride.
Diazotization: Treat with diazomethane (
) to generate the -diazoketone.
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or an alcohol) converts the diazoketone into the
-amino acid (or ester).
Mechanism:[2][3] The chiral center migrates with retention of configuration .
Visualization of the Synthetic Pathway
Figure 1: The Arndt-Eistert homologation pathway for the (3S)-enantiomer. The (3R)-enantiomer follows the identical path starting from the D-amino acid precursor.
Analytical Resolution & Identification
Distinguishing and separating the (3R) and (3S) enantiomers requires specific chiral chromatographic techniques.
Chiral HPLC Method
Standard reverse-phase columns (C18) cannot separate these enantiomers.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Mobile Phase: Hexane/Isopropanol/TFA (e.g., 90:10:0.1).
Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring).
Elution Order: typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose-based columns, though this must be empirically verified with standards.
Diastereomeric Salt Formation
For large-scale resolution (industrial purification):
React the racemic mixture with a chiral base (e.g., (S)-(-)-Phenylethylamine ).
The (3S)-acid/(S)-amine salt and (3R)-acid/(S)-amine salt have different solubilities.
Crystallize the less soluble salt (usually one diastereomer precipitates preferentially).
Acidify to recover the pure enantiomer.
Pharmacological & Application Context
Peptidomimetics (MDM2/p53 Inhibitors)
The primary utility of (3S)-3-amino-4-(3-methylphenyl)butanoic acid is in the design of stapled peptides or foldamers that inhibit the MDM2-p53 interaction.
Mechanism: The 3-methylphenyl group mimics the hydrophobic side chain of Phenylalanine-19 or Tryptophan-23 of the p53 helix.
Why (3S)? The (3S) configuration aligns the side chain into the deep hydrophobic cleft of the MDM2 protein, whereas the (3R) configuration would project the side chain into the solvent, abolishing binding affinity.
Proteolytic Stability
Both (3R) and (3S)
-amino acids confer resistance to peptidases.
Endogenous proteases (trypsin, pepsin, chymotrypsin) are evolved to cleave
-peptide bonds.
Incorporating either enantiomer of this
-amino acid into a drug candidate drastically increases its half-life () in plasma.
Critical Distinction: Beta vs. Gamma Isomers
It is vital to distinguish this molecule from its constitutional isomer, which has a similar name but drastically different pharmacology.
Feature
3-Amino-4-(3-methylphenyl)butanoic Acid
4-Amino-3-(3-methylphenyl)butanoic Acid
Class
-Amino Acid
-Amino Acid (GABA Analog)
Common Name
-Homo-m-methylphenylalanine
Tolibut / Phenibut Analog
Primary Use
Peptidomimetics, Enzyme Inhibitors
CNS Depressant, Anxiolytic
Target
Structural Scaffolds (MDM2, Integrins)
GABA-B Receptor, Subunit
Active Isomer
(3S) for peptide mimicry
(R) for GABA-B agonism
Warning: Do not use the biological data of Phenibut (a GABA-B agonist) for 3-amino-4-(3-methylphenyl)butanoic acid. The
-amino acid does not possess significant GABA-ergic activity due to the altered distance between the amino and carboxyl groups.
References
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
Guerlavais, T., et al. (2014). Peptidomimetic macrocycles for p53/MDM2 inhibition.[2][3][4] US Patent 10,967,042.[2]
Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Biological Activity of
-Phenyl-
-Amino Acid Derivatives
Executive Summary & Molecular Architecture
The
-phenyl--aminobutyric acid scaffold represents a critical intersection in neuropharmacology, bridging the gap between inhibitory neurotransmission (GABAergic system) and voltage-gated ion channel modulation. Unlike endogenous GABA, which cannot cross the blood-brain barrier (BBB), the addition of a lipophilic phenyl ring at the -position facilitates BBB penetration, unlocking central nervous system (CNS) activity.
This guide focuses on the two primary derivatives in this class: Phenibut (
-phenyl-GABA) and Baclofen (-(4-chlorophenyl)-GABA). While structurally similar, their biological activities diverge significantly due to distinct receptor binding profiles.
Stereochemical Criticality
Biological activity in this class is highly stereoselective.
(R)-Enantiomers: Carry the majority of the biological activity, particularly for GABA-B agonism.
(S)-Enantiomers: Generally inactive at GABA-B but retain weak to moderate affinity for voltage-dependent calcium channels (VDCCs).
Dual-Mode Pharmacodynamics: The Mechanism of Action
The clinical effects of these derivatives—anxiolysis, muscle relaxation, and analgesia—stem from a dual mechanism of action. Understanding this duality is essential for targeted drug development.
The GABA-B Receptor (Orthosteric Agonism)
Baclofen is the prototypical GABA-B agonist. It binds to the orthosteric site of this G-protein coupled receptor (GPCR), triggering the
protein cascade.
Mechanism: Inhibition of adenylyl cyclase
Decreased cAMP Opening of GIRK () channels Hyperpolarization.
Result: Presynaptic inhibition of neurotransmitter release (Glutamate/Substance P).
The
Subunit of VDCCs (Allosteric Modulation)
Phenibut, and to a lesser extent Baclofen, mimics the action of gabapentinoids (Gabapentin, Pregabalin).[1]
Mechanism: Binding to the
auxiliary subunit of voltage-gated calcium channels (N-type and P/Q-type).
Result: Disruption of channel trafficking to the synaptic membrane and reduction of calcium influx, dampening excitatory signaling in nociceptive pathways.
Mechanistic Pathway Visualization
Figure 1: Dual signaling pathways. Baclofen dominates the GABA-B (Red) pathway, while Phenibut shows significant activity at the VDCC (Yellow) pathway.
Structure-Activity Relationship (SAR) & Binding Data
The addition of substituents to the phenyl ring dramatically alters the affinity ratio between GABA-B and
. The table below synthesizes binding affinity data () from rat brain membrane assays.
Table 1: Comparative Binding Affinities (
in )
Compound
Structure Note
GABA-B Affinity ()
Affinity ()
Primary Mode
GABA
Endogenous
0.13
>1000
Pure Agonist
(R)-Baclofen
4-Cl-Phenyl
6.0
156
GABA-B Selective
(R)-Phenibut
Phenyl (No sub)
92
23
Mixed / Bias
(S)-Phenibut
Phenyl (No sub)
>500 (Inactive)
39
Weak
Gabapentin
Cyclohexyl (Ref)
>1000
0.05
Pure
Key Technical Insight:
The 4-Chloro substitution (Baclofen) increases lipophilicity and dramatically enhances GABA-B fit, likely due to halogen bonding within the receptor pocket. Conversely, removing the halogen (Phenibut) lowers GABA-B affinity by ~15-fold but increases the relative preference for the calcium channel subunit.
Experimental Protocols for Validation
To validate the activity of novel
-phenyl-GABA derivatives, a self-validating workflow combining radioligand binding and functional assays is required.
Protocol: GABA-B Radioligand Binding Assay
Objective: Determine
of new derivatives against -CGP54626 (selective antagonist).
Reagents:
Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM
. Note: is essential for GABA-B conformation.
Radioligand:
-CGP54626 (Final conc: 1-2 nM).
Tissue: Rat cerebral cortex synaptic membranes (washed 3x to remove endogenous GABA).
Step-by-Step Methodology:
Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend and repeat 3 times.
Why? Endogenous GABA competes with the ligand.[2] Insufficient washing leads to false-negative binding data.
Incubation: Mix 200
membrane suspension, 25 radioligand, and 25 test compound (varying concentrations). Incubate at 20°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Why? PEI reduces non-specific binding of the lipophilic ligand to the filter.
Figure 2: Screening workflow. Candidates must be profiled against both targets to determine the "Phenibut-like" vs. "Baclofen-like" profile before in vivo testing.
Therapeutic Implications
The distinct profiles dictate clinical utility:
Spasticity (Baclofen-like): Requires high GABA-B selectivity to inhibit motor neuron excitability at the spinal level.
Neuropathic Pain (Phenibut/Gabapentin-like): Driven by
blockade.[3] R-Phenibut is effective in chronic constriction injury (CCI) models where GABA-B antagonists fail to reverse the effect.
Anxiety & Withdrawal: Phenibut is often used off-label for anxiety but carries a high tolerance risk due to rapid receptor downregulation. Baclofen is the standard of care for managing Phenibut withdrawal, leveraging the cross-tolerance at the GABA-B receptor.
References
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.[4][5][6] CNS Drug Reviews, 7(4), 471–481.
Dambrova, M., et al. (2008).[7] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.
Zaugg, M., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1][3][5] Pharmacology Biochemistry and Behavior, 136, 1-9.
Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247–264.
Ahuja, T., et al. (2018).[8] Phenibut (β-Phenyl-γ-Aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse.[8] Case Reports in Psychiatry, 2018, 9864285.[8]
Synthesis of (3R)-3-amino-4-(3-methylphenyl)butanoic acid via Arndt-Eistert homologation
High-Fidelity Synthesis of (3R)-3-amino-4-(3-methylphenyl)butanoic acid via Arndt-Eistert Homologation Executive Summary This application note details the optimized protocol for synthesizing (3R)-3-amino-4-(3-methylpheny...
Author: BenchChem Technical Support Team. Date: February 2026
High-Fidelity Synthesis of (3R)-3-amino-4-(3-methylphenyl)butanoic acid via Arndt-Eistert Homologation
Executive Summary
This application note details the optimized protocol for synthesizing (3R)-3-amino-4-(3-methylphenyl)butanoic acid , a
-amino acid analog of 3-methylphenylalanine. -amino acids are critical pharmacophores in modern drug design due to their resistance to proteolytic degradation and their ability to induce specific secondary structures (helices, sheets) in peptides.
The method utilizes the Arndt-Eistert homologation , chosen for its rigorous preservation of stereochemistry.[1] Starting from commercially available N-Boc-(R)-3-methylphenylalanine , the protocol proceeds through a mixed anhydride activation, diazomethane insertion, and a Silver(I)-promoted Wolff rearrangement.
Key Performance Indicators:
Enantiomeric Excess (ee): >99% (Retention of Configuration)[2]
Overall Yield: 65–75% (3 steps)
Scalability: Gram to Decagram scale
Safety Directive: Diazomethane Handling
CRITICAL WARNING: This protocol requires the generation and handling of Diazomethane (
).
Explosion Hazard: Diazomethane is highly explosive.[3][4][5][6][7] It may detonate in contact with rough surfaces (ground glass joints), high heat, or high-intensity light.[3][5]
Toxicity: Acute toxin and potent allergen.
Mandatory Engineering Controls:
Perform ALL operations in a high-velocity fume hood behind a blast shield.
Glassware: Use ONLY fire-polished glassware (Clear-Seal® or similar). NO ground glass joints.
Light: Avoid direct sunlight; use subdued lighting.
Tools: Use only Teflon-coated magnetic stir bars; avoid metal spatulas or sharp edges.
Retrosynthetic Analysis & Reaction Scheme
The synthesis strategy relies on the one-carbon extension of the
-amino acid scaffold.[2] The stereocenter at C3 (in the target) is derived directly from the C2 center of the starting material without racemization.
Figure 1: Synthetic pathway from
-amino acid to -amino acid via Arndt-Eistert homologation.[8][9]
) (~30 mmol in ) [Generated ex-situ via Diazald® kit]
Tetrahydrofuran (THF), anhydrous
Protocol:
Activation: Dissolve N-Boc-(R)-3-methylphenylalanine (2.79 g, 10 mmol) in anhydrous THF (30 mL) in a fire-polished round-bottom flask.
Cool the solution to -15°C (NaCl/Ice bath).
Add N-Methylmorpholine (1.21 mL) followed by the dropwise addition of Isobutyl chloroformate (1.43 mL). A white precipitate (NMM·HCl) will form immediately.
Stir at -15°C for 20 minutes to ensure complete mixed anhydride formation.
Diazotization: Carefully filter the mixture (using a glass frit funnel, no ground joints) into a pre-cooled (0°C) solution of Diazomethane in diethyl ether (approx. 0.3 M, 100 mL).
Note: The diazomethane must be in excess to quench the HCl generated, preventing chloromethyl ketone formation.[11]
Stir the yellow reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight.
Workup: Evaporate the excess solvent and diazomethane under a stream of nitrogen (into a acetic acid trap).
Purification: The crude diazoketone is usually pure enough (pale yellow solid). If necessary, purify via flash chromatography (Silica, Hexane/EtOAc).
Phase 2: Wolff Rearrangement (Homologation)
Objective: Rearrange the diazoketone to the
-amino acid methyl ester.
Reagents:
Crude Diazoketone (from Phase 1)
Silver Benzoate (
) (0.1 eq)
Triethylamine (
) (3.0 eq)
Methanol (anhydrous)
Protocol:
Dissolve the diazoketone in anhydrous Methanol (50 mL).
Add Triethylamine (4.2 mL).
Catalyst Addition: Protect the flask from light (wrap in foil). Add Silver Benzoate (230 mg) dissolved in a minimal amount of Triethylamine.
Reaction: Evolution of Nitrogen gas (
) will occur.[12] Sonicate the mixture or stir at room temperature until gas evolution ceases (typically 1–3 hours).
Monitoring: TLC should show disappearance of the diazoketone (less polar) and appearance of the ester.
Workup: Filter the mixture through a pad of Celite to remove silver residues. Evaporate the filtrate.
Dissolve residue in Ethyl Acetate, wash with saturated
, 1M citric acid, and brine. Dry over and concentrate.
Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[4][9][11][13] deren Derivate. Berichte der deutschen chemischen Gesellschaft.
Podlech, J., & Seebach, D. (1995).[8][9] On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity. Liebigs Annalen.
Sigma-Aldrich. Diazald® and Diazomethane Generators. Technical Bulletin AL-180.
Matthews, J. L., et al. (1996). Enantioselective Synthesis of Beta-Amino Acids. Organic Syntheses.
Sewald, N., & Müller, A. (1998).[9][10] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
Target Molecule: (3R)-3-amino-4-(3-methylphenyl)butanoic acid (also known as
-homo-3-methylphenylalanine).
Application: Solid Phase Peptide Synthesis (SPPS) of peptidomimetics.[1]
Beta-amino acids are critical tools in modern drug design, conferring proteolytic stability and inducing novel secondary structures (e.g.,
-peptides, helices) that natural -amino acids cannot achieve. The specific protection of (3R)-3-amino-4-(3-methylphenyl)butanoic acid presents a unique challenge: unlike standard -amino acids, -amino acids are prone to specific side reactions during Fmoc protection, such as oligomerization or the formation of "Fmoc--alanine" impurities via Lossen rearrangement of the protecting reagent.
This guide details a high-fidelity protocol using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under strictly controlled pH conditions. This approach is superior to the Fmoc-Cl method, which carries a higher risk of dipeptide formation (Fmoc-AA-AA-OH) due to mixed anhydride activation.
Strategic Considerations & Mechanism
To ensure >99% purity and enantiomeric excess (%ee), three critical process parameters (CPPs) must be controlled:
Reagent Selection (Fmoc-OSu vs. Fmoc-Cl):
Fmoc-Cl: Highly reactive but prone to generating dipeptide impurities via carboxylate activation (mixed anhydride formation).
Fmoc-OSu: Milder and more selective. However, in the presence of excess strong base, Fmoc-OSu can undergo a Lossen rearrangement to form Fmoc-
-alanine, a difficult-to-remove impurity.
Decision: Use Fmoc-OSu with NaHCO
(mild base) to maintain pH 8.0–9.0, preventing both oligomerization and reagent decomposition.
Solvent System:
The target molecule contains a hydrophobic 3-methylphenyl side chain. A 1:1 mixture of Water:Dioxane or Water:Acetone is required to maintain solubility of both the amino acid salt and the Fmoc reagent.
Chiral Integrity:
While
-amino acids are generally more resistant to oxazolone-mediated racemization than -amino acids, maintaining low temperature (0°C) during the initial addition preserves the (3R) configuration.
In a round-bottom flask, suspend 10.0 mmol of (3R)-3-amino-4-(3-methylphenyl)butanoic acid in 25 mL of Water .
Add 20.0 mmol (2.0 eq) of NaHCO
.
Add 25 mL of 1,4-Dioxane .
Stir until a clear solution is obtained.
Note: If turbidity persists due to the hydrophobic side chain, increase Dioxane ratio to 1.5:1 (Dioxane:Water), but ensure the base remains soluble.
Cool the solution to 0°C in an ice bath.
Step 2: Fmoc Protection Reaction
Dissolve 10.5 mmol (1.05 eq) of Fmoc-OSu in 10 mL of 1,4-Dioxane .
Dropwise Addition: Slowly add the Fmoc-OSu solution to the amino acid mixture over 30 minutes while stirring at 0°C.
Critical: Slow addition prevents local concentrations of high reagent excess, minimizing side reactions.
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
Stir for 4–12 hours .
Monitoring: Check pH periodically. If pH drops below 8.0, adjust carefully with saturated NaHCO
. Do not exceed pH 9.5.
Step 3: Reaction Monitoring (HPLC/TLC)
TLC: SiO
plates, Eluent: CHCl:MeOH:AcOH (90:8:2). Look for the disappearance of the free amino acid (ninhydrin positive) and appearance of the Fmoc-product (UV active).
HPLC: C18 column, Gradient 5-95% ACN in Water (0.1% TFA).
Step 4: Workup & Isolation
Evaporation: Remove the bulk of the Dioxane under reduced pressure (Rotovap) at <40°C. The solution will become aqueous and potentially turbid.
Wash: Dilute with 30 mL Water. Extract the aqueous phase 2x with Diethyl Ether or Ethyl Acetate .
Purpose: This removes unreacted Fmoc-OSu and organic byproducts (fulvene derivatives). The product remains in the aqueous phase as the sodium salt.
Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl or 1M KHSO
dropwise with vigorous stirring until pH 2–3 is reached.
Observation: The Fmoc-protected amino acid should precipitate as a white solid.
Extraction (if oil forms): If the product oils out instead of precipitating (common with bulky side chains), extract 3x with Ethyl Acetate . Wash the combined organic layers with Brine, dry over Na
SO, and evaporate.
Step 5: Purification
Crystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate and add Hexanes (or Petroleum Ether) until turbid. Cool to 4°C overnight.
Filtration: Collect the white crystals, wash with cold Hexane, and dry under high vacuum.
Yield Target: >85%.
Visualization: Process Workflow & Logic
Diagram 1: Synthesis Workflow
Caption: Step-by-step workflow for the Fmoc protection of beta-amino acids, emphasizing the critical wash step before acidification.
Diagram 2: Impurity Control Logic
Caption: Decision tree highlighting why Fmoc-OSu is preferred and how pH control mitigates its specific side-reaction risks.
SPPS Integration Notes
When using Fmoc-(3R)-3-amino-4-(3-methylphenyl)butanoic acid in SPPS:
Coupling Reagents: Use HATU/HOAt or DIC/Oxyma Pure . Beta-amino acids have a secondary amine that is slightly less nucleophilic than alpha-amines due to steric bulk, and the carboxyl group is one carbon further away, altering activation kinetics.
Reaction Time: Extend coupling times (e.g., 2 x 1 hour) compared to standard amino acids.
Racemization: The absence of the oxazolone mechanism (due to the extra methylene group) makes beta-amino acids highly resistant to racemization during coupling, allowing for more vigorous activation if needed.
References
National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. (PMC3630653).
[Link]
Wikidot (Lokey Lab). Protection and deprotection of Fmoc: Protocols and Mechanisms.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization Protocols for 3-Methylphenyl
-Amino Acid Zwitterions
Case ID: SOL-Zw-3MePhe-Beta
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Subject: Overcoming Lattice Energy Barriers in Aromatic
Core Technical Briefing: The "Lattice Lock" Phenomenon
User Query: "Why won't my 3-methylphenyl
-amino acid dissolve in DCM, THF, or even pure Methanol? It's a white powder that just sits there."[1]
Root Cause Analysis:
You are fighting two opposing forces.
Zwitterionic Lattice Energy: Like all amino acids, your target exists as a zwitterion (
-R-) at neutral pH.[1] The electrostatic attraction between the ammonium and carboxylate heads creates a crystal lattice with extremely high melting points (typically >200°C for this class). This "ionic brick wall" resists dissolution in non-polar organic solvents.
Hydrophobic Mismatch: The 3-methylphenyl side chain is highly lipophilic.[1] While water can solvate the zwitterionic head, it cannot effectively solvate the hydrophobic tail, leading to poor aqueous solubility compared to Glycine or Alanine.
The Solution Strategy: You must disrupt the intermolecular forces. You cannot simply "dissolve" the molecule; you must chemically modify its solvation shell.
Troubleshooting Guides (Scenario-Based)
Scenario A: "I need to use this in a coupling reaction (Peptide Synthesis) in organic solvent."
Issue: Standard coupling solvents (DCM, DMF) cannot break the zwitterionic lattice.
Protocol:In-Situ Silylation (The "Lipophilic Mask" Technique) [1]
This is the industry-standard method for solubilizing zwitterionic amino acids for acylation or coupling without permanent protecting groups.[1]
Step-by-Step Protocol:
Suspension: Suspend 1.0 equivalent of 3-methylphenyl
-amino acid in dry DCM (Dichloromethane) or THF. It will remain a suspension.
Stoichiometry: Use 2.0 to 4.0 equivalents. You need to silylate both the carboxylate (forming a silyl ester) and the amine (forming a silyl amine).
Reflux/Stir: Reflux gently or stir at room temperature for 1–2 hours.
Visual Check: The solution should turn clear. The zwitterion is now a neutral, lipophilic bis-silylated species soluble in organic media.
Coupling: Proceed immediately with your activation agent (e.g., HATU, EDC) and nucleophile. The silyl groups will hydrolyze spontaneously during the aqueous workup.
Critical Note: Do not use alcohols (MeOH/EtOH) in this step; they will react with the BSA and quench the solubilization.
Scenario B: "I am running LC-MS or NMR and need a clear solution."
Issue: The sample precipitates in standard Reverse Phase mobile phases or NMR solvents.
Protocol:The Fluorinated Switch (HFIP)
Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptides and zwitterions due to its strong hydrogen-bond donating capacity, which disrupts the lattice aggregates.
Step-by-Step Protocol:
Primary Solvent: Dissolve the sample in pure HFIP or a 1:1 mixture of HFIP:DCM .
Solubility Expectation: This specific derivative should reach >50 mg/mL in HFIP.
Dilution: Once dissolved, you can dilute this stock into your mobile phase (Water/Acetonitrile).
LC-MS Additive: If using for LC-MS, ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the molecule protonated (Cationic form), preventing re-aggregation.[1]
Scenario C: "I need to purify/extract it from a mixture."
Issue: It partitions poorly in both phases or stays at the interface.
Protocol:The pH Swing (Isoelectric Point Avoidance)
Logic: You must drive the molecule to a fully charged state (Cationic or Anionic) to force it into the aqueous phase, or neutralize it (via protection) for the organic phase.
Desired Phase
pH Target
Reagent
Species Formed
Aqueous
pH < 2.0
1M HCl
Cation ()
Aqueous
pH > 10.0
1M NaOH
Anion ()
Organic
N/A
BSA/TMSCl
Neutral Silyl Derivative
Visual Logic Pathways
Diagram 1: The Solubility Decision Tree
Use this flowchart to select the correct solvent system based on your application.
Caption: Decision matrix for solubilizing 3-methylphenyl beta-amino acid based on downstream application.
Diagram 2: The Mechanism of Solubilization (Silylation)
Visualizing how BSA breaks the "Zwitterion Lock."
Caption: Chemical transformation from insoluble zwitterion to soluble silyl-derivative suitable for organic synthesis.[1]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve the zwitterion?A: Yes, DMSO usually dissolves these compounds due to its high dielectric constant and hydrogen bond accepting ability. However , DMSO is difficult to remove (high boiling point) and can interfere with certain coupling reactions or oxidations. Use DMSO only if you plan to dilute into water later or if the reaction tolerates it.
Q: Why is the 3-methylphenyl derivative harder to dissolve than the phenyl derivative?A: The methyl group at the meta position increases the lipophilicity (LogP) of the side chain. This reduces the hydration energy of the molecule. Since the zwitterionic head group still prevents dissolution in non-polar solvents, you end up with a molecule that "hates" water (due to the methyl group) and "hates" organics (due to the charges), narrowing the solubility window significantly.
Q: What is the pKa of this compound?A: While experimental values for this specific CAS are rare, based on structural analogs (
Implication: At pH 6.5, solubility is at its absolute minimum. Ensure your buffer is at least 2 pH units away from 6.5.
Q: Can I use TFA salts for coupling?A: Yes. If you purchase the compound as a hydrochloride or TFA salt, the zwitterion is already broken (protonated form). These salts are generally soluble in DMF or alcohols. If you have the free base (zwitterion), adding 1 eq. of TFA can help solubilize it in polar organics.
References
Ma, J., et al. "Peptide Synthesis Using Unprotected Amino Acids." ChemRxiv, 2021. (Describes the BSA/Silylation strategy for zwitterionic amino acids).
PubChem. "3-Amino-3-phenylpropanoic acid (Compound Summary)." National Library of Medicine. (Source for general physicochemical properties of the parent structure). [1]
Phenomenex Technical Notes. "HFIP Tips for LC-UV Oligo Methods." (Validates the use of HFIP for solubilizing difficult polar/zwitterionic species).
Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[2] (Foundational text on the thermodynamics of amino acid solubility).
ChemicalBook. "Product Entry: (R)-3-Amino-3-(3-methylphenyl)propionic acid (CAS 748128-33-8)."[1][3] (Specific catalog data for the 3-methylphenyl derivative).
Preventing racemization during hydrolysis of beta-amino esters
Topic: Preventing Racemization During Hydrolysis of -Amino Esters Executive Summary Hydrolyzing -amino esters to their corresponding acids is deceptively difficult compared to -amino acids. The structural proximity of th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Racemization During Hydrolysis of
-Amino Esters
Executive Summary
Hydrolyzing
-amino esters to their corresponding acids is deceptively difficult compared to -amino acids. The structural proximity of the amino group to the -carbon creates a "perfect storm" for racemization via two distinct pathways: -deprotonation and Retro-Michael addition .
This guide provides validated protocols to bypass these failure modes, ensuring high enantiomeric excess (
) retention.
Part 1: The Mechanics of Failure (Root Cause Analysis)
Before attempting a fix, you must understand the enemy. Unlike
-amino esters, -amino esters possess a unique vulnerability: the -amino group can act as a leaving group under basic conditions.
The Two Pathways to Racemization
Direct Enolization (Path A): Strong bases remove the acidic
-proton, forming a planar enolate. Reprotonation occurs indiscriminately from either face.
Retro-Michael Elimination (Path B - The Silent Killer): This is specific to
-amino esters.[1][2][3][4] Base catalyzes the elimination of the amine, generating an achiral -unsaturated ester (acrylate). The amine then re-adds to the double bond, destroying chiral purity.
Visualizing the Threat Landscape:
Figure 1: Mechanistic pathways leading to racemization. Path A (Enolization) and Path B (Retro-Michael) must be suppressed to reach the Target.
Part 2: Validated Protocols
Do not deviate from these parameters without a Design of Experiments (DoE) justification.
Protocol A: The "Lithium Effect" (Chemical Hydrolysis)
Best for: N-Boc or N-Cbz protected
-amino methyl/ethyl esters.
Why it works: Lithium () is a hard cation that coordinates tightly with the carbonyl oxygen but is less basic than or . This coordination stabilizes the ester carbonyl without promoting the -elimination (Retro-Michael) as aggressively as larger cations.
Step-by-Step:
Solvent System: Prepare a 3:1 mixture of THF:Water . (Methanol is acceptable but THF suppresses transesterification side-reactions).
Temperature Control: Cool the solution to 0°C (Ice bath). Critical: Do not run at Room Temperature (RT).
Monitoring: Stir at 0°C. Monitor by TLC or LC-MS every 30 minutes. Most reactions complete in 2–4 hours.
Quench: Acidify carefully with 1N HCl to pH 3–4 at 0°C. Do not overshoot to pH 1 as this may degrade acid-sensitive protecting groups.
Extraction: Extract immediately with EtOAc.
Scientist's Note: If your substrate has a good leaving group on the nitrogen (like a Tosyl or Mesyl group), even LiOH may cause elimination. Switch to Protocol B.
Protocol B: Enzymatic Hydrolysis (The "Green" Standard)
Best for: Highly sensitive substrates, N-unprotected amino esters, or when
is non-negotiable.
Why it works: Enzymes like Candida antarctica Lipase B (CAL-B) operate under neutral conditions and possess an inherent chiral pocket that forbids the entry of the "wrong" enantiomer or the formation of the planar enolate.
Step-by-Step:
Medium: Dissolve the ester in diisopropyl ether (
-PrO) or MTBE .
Buffer: Add phosphate buffer (pH 7.0) or simply water (0.5 – 1.0 equiv relative to ester).
Workup: Filter off the enzyme (reusable). The filtrate contains the product (if it precipitates) or can be extracted.
Protocol C: Acidic Hydrolysis
Best for: Substrates stable to strong acid; removal of acid-labile groups (like Boc) simultaneously with hydrolysis.
Risk: High heat can still cause racemization via acid-catalyzed enolization.
Step-by-Step:
Dissolve ester in 6N HCl .
Heat to reflux for 2–6 hours.
Concentrate in vacuo.
Warning: This method often leads to 2–5% racemization. Use only for early-stage intermediates where recrystallization is possible.
Part 3: Comparative Data & Decision Matrix
Table 1: Reagent Selection Guide based on Substrate Vulnerability
Substrate Feature
Recommended Method
Risk Factor
Notes
N-Boc / N-Cbz
LiOH / THF / 0°C
Low
Standard method. Keep cold.
N-Fmoc
CaCl₂ / LiOH or Enzymatic
High
Fmoc is base-labile. Standard LiOH removes Fmoc. Use CaI₂/LiOH specific protocols or CAL-B.
N-Tosyl / N-Sulfonyl
Enzymatic (CAL-B)
Extreme
Sulfonamides are excellent leaving groups; high risk of Retro-Michael.
Sterically Crowded
TMSOK (Potassium Trimethylsilanolate)
Medium
Anhydrous conditions prevent retro-Michael by removing water from the equation.
Part 4: Troubleshooting & FAQs
Q1: My yield is good, but my optical rotation dropped by 20%. What happened?Diagnosis: You likely triggered the Retro-Michael pathway.
Fix: Check your N-protecting group. If it is electron-withdrawing (like a sulfonamide or carbamate), the
-proton becomes more acidic, and the amine becomes a better leaving group.
Immediate Action: Switch to Protocol B (Enzymatic) . If you must use chemical hydrolysis, lower the temperature to -10°C and use LiOH.
Q2: Can I use NaOH instead of LiOH?Answer: generally, No . Sodium is a "softer" cation than Lithium and does not coordinate the carbonyl as effectively to lock the conformation. NaOH is also more basic in aqueous media, increasing the rate of
-deprotonation. If you are cost-constrained, use NaOH at 0°C strictly, but expect 5-10% ee erosion.
Q3: I have an N-Fmoc group. LiOH cleaved it. What now?Answer: Standard bases cleave Fmoc. You have two options:
Acidic Hydrolysis: If your ester is
-butyl, use TFA. If it is methyl/ethyl, use mild acidic hydrolysis (though this is slow).
The "Calcium Shield": Use CaI₂ (Calcium Iodide) in conjunction with LiOH. The Calcium ion complexes with the ester, accelerating hydrolysis while "shielding" the Fmoc group from base attack (See Reference 3).
Q4: The reaction is stalled at 50% conversion.Answer:
If Enzymatic: You might be observing a kinetic resolution where the enzyme only recognizes one enantiomer. Check the
of the remaining starting material. If it is >90%, your enzyme is highly selective, and your starting material was likely racemic.
If Chemical:[1][2][3][4][5][6][7][8][9][10][11] The steric bulk of the
-substituent might be hindering attack. Switch to TMSOK in THF (anhydrous condition), which is a more nucleophilic source of hydroxide equivalent.
References
Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link
Liljeblad, A., & Kanerva, L. T. (2006).
-amino acids." Tetrahedron, 62(25), 5831-5854. Link
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
Stymiest, J. L., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2796. Link
Eldred, S. E., et al. (2003). "Highly Enantioselective Hydrolysis of
-Amino Acid Esters." Journal of the American Chemical Society, 125(12), 3422-3423. Link
Troubleshooting cyclization side reactions in gamma-amino acid coupling
The following guide addresses the specific challenges of -amino acid coupling (e.g., GABA, Statine, and their derivatives) in peptide synthesis. Unlike standard -amino acids, these residues possess a unique structural pr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the specific challenges of
-amino acid coupling (e.g., GABA, Statine, and their derivatives) in peptide synthesis. Unlike standard -amino acids, these residues possess a unique structural propensity to undergo intramolecular cyclization, forming thermodynamically stable -lactams (pyrrolidin-2-ones).
This guide is structured to help you Diagnose , Understand , and Prevent this "Lactam Trap."
Technical Support Center: Troubleshooting
-Amino Acid Coupling
Current Status: DIAGNOSTICS
Q: My coupling yield is near zero, but the amino acid was consumed. What happened?
A: You likely encountered the "Lactam Trap."
When activating a
-amino acid (like Fmoc-GABA-OH or Statine), the activated carboxyl group is exactly 5 atoms away from the nitrogen. According to Baldwin’s Rules , the 5-exo-trig cyclization is kinetically favored. If the protecting group (Fmoc) is even slightly labile under your activation conditions, or if trace free amine is present, the molecule will "bite its own tail" to form a chemically inert -lactam (pyrrolidinone) instead of coupling to your resin.
Diagnostic Checklist:
Observation
Diagnosis
| HPLC/LCMS | No "Product" peak. Large "Deletion" peak (Sequence minus
-AA). |
| Waste Stream Analysis | Presence of a low-molecular-weight species matching: . This is the dehydrated lactam. |
| Kaiser Test | Remains Positive (Blue) after coupling, indicating the resin amine never reacted because the reagent consumed itself. |
Module 1: THE MECHANISM (Why this happens)
Q: Why does this happen with
-amino acids but not
-amino acids?
A: It comes down to ring size stability and proximity.
-Amino Acids: Intramolecular attack would form a 3-membered ring (highly strained, unstable).
-Amino Acids: Intramolecular attack forms a 5-membered ring (highly stable, low strain).
The risk is highest during Carboxyl Activation . The activation renders the carbonyl highly electrophilic. If the N-terminal nitrogen has any nucleophilic character (e.g., premature Fmoc loss due to base, or partial deprotonation), it attacks the activated ester instantly.
Visualization: The Competing Pathways
The following diagram illustrates the "Race" between the desired intermolecular coupling and the fatal intramolecular cyclization.
Caption: Path A represents the desired bimolecular reaction. Path B is the unimolecular parasitic reaction (Lactamization) that consumes the reagent.
Module 2: REAGENT SELECTION (Prevention)
Q: I am using HATU/DIEA. Is this a problem?
A:YES. This is the most common cause of failure.
The Problem: HATU is a potent activator, but it requires a base (DIEA/DIPEA) to function. The high basicity of DIEA can trigger two issues:
Premature Fmoc removal: Even slight instability of the Fmoc group in the presence of base allows the free amine to generate the lactam.
Base-Catalyzed Cyclization: The base increases the nucleophilicity of the carbamate nitrogen.
The Solution: Switch to Neutral/Acidic Activation .
Use Carbodiimides (DIC) with Oxyma Pure.[1][2] This method does not require a tertiary base during the activation step, maintaining a neutral pH that suppresses cyclization.
Reagent Risk Profile
Reagent System
Risk Level
Mechanism of Failure
Recommendation
HATU / DIEA
HIGH
Basic environment promotes Fmoc instability and nucleophilic attack.
AVOID for -AAs.
HBTU / DIEA
HIGH
Similar to HATU; strong base required.
AVOID .
DIC / HOBt
LOW
Neutral activation; slower kinetics but safer.
GOOD .
DIC / Oxyma
LOWEST
Neutral/Acidic; suppresses racemization and side reactions.
PREFERRED .
HATU / Collidine
MEDIUM
Collidine is a weaker base than DIEA, reducing risk.
ALTERNATIVE (if DIC fails).
Module 3: OPTIMIZED PROTOCOL
Q: What is the "Safe Coupling" protocol for Statine/GABA?
A: Follow this "In-Situ" activation protocol to minimize the lifespan of the activated monomer before it encounters the resin.
Protocol: DIC/Oxyma Coupling for
-Amino Acids
Preparation:
Calculate 3.0 - 4.0 equivalents of Fmoc-
-AA-OH relative to resin loading.
Calculate 3.0 - 4.0 equivalents of Oxyma Pure .
Calculate 3.0 - 4.0 equivalents of DIC (Diisopropylcarbodiimide).
Dissolution (The "Cold" Start):
Dissolve the Amino Acid and Oxyma in a minimal amount of DMF (Dimethylformamide).
Tip: Keep the volume low to maximize concentration (kinetics favor intermolecular coupling at high concentrations).
Activation (NO Pre-activation):
Crucial Step: Do NOT mix the reagents and let them sit.
Add the DIC to the Amino Acid/Oxyma solution immediately before adding it to the resin.
Why? Every second the activated ester sits in solution without the resin, the probability of Path B (Lactamization) increases.
Note: Do not heat. Elevated temperatures (microwave) dramatically accelerate cyclization.
Monitoring:
Perform a Kaiser Test or Chloranil Test (for secondary amines) to ensure completion.
Module 4: ADVANCED TROUBLESHOOTING
Q: I'm coupling TO a
-amino acid (N-terminal on resin). Is that risky?
A: Generally, No.
If the
-amino acid is already on the resin (e.g., H-GABA-Resin), its amine is the nucleophile. The incoming amino acid (e.g., Fmoc-Ala-OH) is being activated.
The Risk: The only risk here is "Pyroglutamate-like" capping if the
-amine attacks the preceding carbonyl (the bond attaching it to the resin), but this is rare for GABA/Statine compared to Gln.
Advice: Ensure the resin-bound amine is fully deprotected and free base before adding the next amino acid.
Q: Can I use Microwave Synthesis?
A:Proceed with Caution.
Microwave energy accelerates all pathways. While it speeds up coupling (Path A), it exponentially increases the rate of cyclization (Path B).
Recommendation: For the specific step of coupling the
-amino acid, use Room Temperature or limit microwave temperature to 40°C max .
Q: My Mass Spec shows [M - 18]. Is it the Lactam?
A:
Scenario A (In the waste): Yes. This is the dehydrated Fmoc-
-lactam.
Scenario B (On the resin): If you see [M-18] on the resin-bound peptide, it suggests you might have formed a cyclic imide (if using Asp/Glu) or the
-AA has dehydrated (rare).
Scenario C (Deletion): If you see the mass of the previous peptide sequence (missing the
-AA), the -AA cyclized in solution and was washed away.
References
Albericio, F., & B.G. de la Torre. (2009). Evolution of Coupling Reagents in Peptide Synthesis. The use of Oxyma/DIC is highlighted as a safer, neutral alternative to basic uronium salts for preventing side reactions.
Steinauer, R., et al. (1989). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Establishes the mechanism of weak-acid/base catalyzed lactamization in gamma-derivatives.
Bachem Technical Guide. (2024). Peptide Coupling Reagents Guide. Provides comparative data on HATU vs. DIC/Oxyma and specific protocols for difficult couplings.
AAPPTec. (2025). Side Reactions in Peptide Synthesis. details the mechanisms of cyclization and strategies for prevention in Fmoc chemistry.
Technical Support Center: Palladium Impurity Removal from 3-Methylphenyl Beta-Amino Acid Intermediates
Welcome to the technical support center dedicated to addressing the challenges of palladium removal from 3-methylphenyl beta-amino acid intermediates. The synthesis of these valuable building blocks in pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges of palladium removal from 3-methylphenyl beta-amino acid intermediates. The synthesis of these valuable building blocks in pharmaceutical development often relies on powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] While indispensable for creating complex carbon-carbon and carbon-heteroatom bonds, these reactions invariably leave behind residual palladium.
Removing these metal impurities is not merely a matter of good practice; it is a critical regulatory requirement. Governing bodies, including those following the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in final active pharmaceutical ingredients (APIs), often targeting levels below 10 ppm for palladium.[3][4] Failure to meet these limits can halt drug development and compromise patient safety.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate this crucial purification step with confidence and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?A1: There are two primary drivers for rigorous palladium removal:
Regulatory Compliance & Toxicity: Palladium is a heavy metal with documented toxicity. Regulatory agencies mandate strict limits on residual metals in APIs to ensure patient safety.[4] The oral Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final drug substance.[3][4]
Chemical Reactivity: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities.[4]
Q2: What are the common forms of palladium impurities I might be dealing with?A2: Palladium impurities are rarely a single species. Following a reaction, you may have a mixture of:
Palladium(0): Often forms colloidal nanoparticles or larger aggregates ("palladium black").
Palladium(II): Soluble species, often complexed with ligands, solvents, or your product.
Ligand-Complexed Palladium: Palladium bound to phosphine ligands or other additives from the catalytic system.
The effectiveness of a removal strategy depends heavily on the state of the palladium, as different methods target different species.[5][6]
Q3: What are the main strategies for removing palladium?A3: The most common and effective methods fall into three categories:
Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium. This includes activated carbon and specialized "scavengers" like functionalized silica or polymers.[3][7]
Crystallization: Purifying the product through recrystallization, which ideally leaves the palladium impurities behind in the mother liquor.[7]
Filtration & Extraction: Physical removal of heterogeneous palladium particles using filter aids like Celite®, or liquid-liquid extraction to pull palladium into an aqueous phase.[4][8]
Q4: How do I measure the level of residual palladium in my sample?A4: Accurate quantification is key. The industry-standard methods are:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for final quality control, offering high sensitivity and accuracy to detect parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1][9] However, it requires expensive instrumentation and specialized operators.[1]
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive technique suitable for process monitoring.[10]
Rapid Fluorescent Assays: Useful for high-throughput screening of purification methods during process development, but not typically used for final product validation.[1][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: My chosen scavenger isn't working. Residual palladium is still high.
Q: I treated my reaction mixture with a thiol-based silica scavenger, but ICP-MS analysis shows I'm still well above 10 ppm. What's going wrong?
A: This is a common issue that can stem from several factors. The choice of removal technique is highly dependent on the specific product, solvent, temperature, and palladium species present. [4][7]
Probable Cause 1: Incorrect Scavenger for Palladium Species. The palladium in your system may not have a high affinity for the chosen scavenger. Thiol-based scavengers are excellent for many forms of palladium, but if the metal is tightly bound to your amino acid product or other ligands, the scavenger may not be able to compete effectively.
Solution: Screen a panel of scavengers with different functional groups. In addition to thiols, consider scavengers based on triamine, thiourea, or trimercaptotriazine (TMT).[5][12][13] A small-scale screening experiment is an invaluable first step.
Probable Cause 2: Insufficient Mass Transfer. The solid-supported scavenger must have adequate contact with the palladium species in the solution.
Solution: Ensure vigorous and efficient stirring during the scavenging process.[6] Also, consider the solvent; the product and palladium complexes must be fully dissolved for the scavenger to work effectively.
Probable Cause 3: Insufficient Equivalents or Time. The scavenging process may not have reached equilibrium.
Solution: Increase the amount of scavenger used (e.g., from 5 to 10 weight equivalents relative to the initial palladium mass) and/or extend the treatment time. Running a time-course study (e.g., sampling at 2, 6, and 24 hours) can identify the optimal duration. Increasing the temperature can also improve kinetics.[14]
Issue 2: I'm losing a significant amount of my 3-methylphenyl beta-amino acid intermediate during purification.
Q: I used activated carbon to remove palladium, and while the Pd levels are low, my product yield dropped by 30%. How can I prevent this?
A: This points to a non-selective purification method. Activated carbon, in particular, is known for its potential to adsorb the desired product along with the impurity. [7]
Probable Cause 1: Product Adsorption onto the Purifying Agent. Your beta-amino acid intermediate has polar functional groups and an aromatic ring, making it susceptible to adsorption onto high-surface-area materials like activated carbon.
Solution 1 (Optimize Carbon Treatment): Reduce the amount of activated carbon to the minimum effective quantity. Perform a small study to find the sweet spot that removes palladium without significant product loss. Also, ensure you wash the carbon thoroughly with fresh solvent after filtration to recover as much adsorbed product as possible.
Solution 2 (Switch to a More Selective Method): This is often the better approach. Modern palladium scavengers (e.g., functionalized silica or polymers) are designed for high selectivity, binding strongly to metals with minimal interaction with organic products.[15] This can dramatically improve your mass recovery.[16]
Probable Cause 2: Product Loss During Crystallization. If you are using crystallization, your product might have some solubility in the mother liquor, or it may be co-precipitating with impurities.
Solution: Carefully optimize your crystallization conditions. Screen different anti-solvents and control the cooling rate to maximize the recovery of pure crystals.
Issue 3: My palladium removal is inconsistent from one batch to the next.
Q: I have a scavenger protocol that worked perfectly for my last three runs, but this new batch failed, with palladium levels jumping from 5 ppm to 50 ppm. Why?
A: Batch-to-batch inconsistency is often traced back to subtle variations in the preceding reaction that change the nature of the palladium impurity.
Probable Cause: Variable Palladium Speciation. Minor changes in reaction time, temperature, or reagent purity can alter the final oxidation state and complexation of the palladium.[4] One batch might end with mostly Pd(0) nanoparticles that are easy to remove, while another might generate highly stable, soluble Pd(II) complexes that are much more challenging.
Solution 1 (Pre-treatment): Before scavenging, consider a pre-treatment step to convert the various palladium species into a more consistent form. For example, adding a mild reducing agent could convert soluble Pd(II) to Pd(0), which can then be more easily removed by filtration or scavenging.
Solution 2 (Implement a Multi-Step Approach): A combined strategy is often more robust than a single method. For instance, filtering the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium, followed by treatment with a scavenger to capture the soluble fraction.[4] This creates a more forgiving process that can handle variations in palladium speciation.
Data & Method Comparison
Table 1: Comparison of Common Palladium Removal Methods
Method
Mechanism
Pros
Cons
Ideal For
Metal Scavengers
Chemisorption
High selectivity, high efficiency, broad applicability.[3][5]
Higher cost than bulk materials. Requires screening to find the optimal scavenger.[4]
Achieving very low (<10 ppm) Pd levels with minimal product loss.
Preparation: In separate, labeled vials, place equal volumes of your crude intermediate solution.
Scavenger Addition: To each vial, add a different scavenger. A typical starting amount is 5-10 equivalents by weight relative to the mass of palladium in the solution. Include one vial with no scavenger as a control.
Incubation: Seal the vials and place them on the stir plate. Stir vigorously at a set temperature (start with room temperature or 40 °C) for a predetermined time (a 4-hour time point is a good start).
Sampling: At the end of the incubation period, draw a small aliquot from each vial.
Filtration: Immediately filter each aliquot through a syringe filter to remove the solid scavenger.
Analysis: Dilute the filtered samples appropriately and submit for ICP-MS analysis to determine the residual palladium concentration.
Evaluation: Compare the final palladium levels for each scavenger against the control. The scavenger providing the lowest residual palladium with the highest product recovery is the lead candidate for scale-up.
Protocol 2: Activated Carbon Treatment
Objective: To reduce bulk palladium content using a cost-effective method.
Setup: Charge the reactor with the crude intermediate solution.
Carbon Addition: Add activated carbon (start with 0.1-0.2 weight equivalents relative to your product mass) to the solution.[7]
Slurry: Stir the mixture vigorously at a controlled temperature (e.g., 45 °C) for 12-18 hours.[7]
Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the slurry through the Celite® pad to remove the activated carbon.
Washing: Wash the filter cake thoroughly with several portions of fresh, warm solvent to recover adsorbed product. This step is critical for maximizing yield.[7]
Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure.
Analysis: Analyze the resulting solid for residual palladium and product purity.
References
Metal scavengers for organic purification. Biotage. [Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications - Organic Process Research & Development. [Link]
How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). PharmaTech. [Link]
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications - Organic Process Research & Development. [Link]
Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci. [Link]
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications - Organic Process Research & Development. [Link]
Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS. [Link]
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed. [Link]
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015). ResearchGate. [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]
QuadraPure TU: Polymer metal scavenger. Johnson Matthey. [Link]
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. [Link]
Clean Technologies for Precious Metal Chemistries. Biotage. [Link]
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Royal Society of Chemistry - Green Chemistry. [Link]
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining. (2025). ResearchGate. [Link]
QuadraPure® TU from Aladdin Scientific. Biocompare.com. [Link]
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 2. Effect of Radiation on Palladium Recovery and Condition of Extraction Systems. (2025). ResearchGate. [Link]
Comparison of (3R)-3-amino-4-(3-methylphenyl)butanoic acid vs Phenibut binding affinity
This guide provides an in-depth technical comparison between Phenibut and its specific meta-methylated analogue, (3R)-3-amino-4-(3-methylphenyl)butanoic acid . While Phenibut is a widely recognized gabapentinoid and GABA...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Phenibut and its specific meta-methylated analogue, (3R)-3-amino-4-(3-methylphenyl)butanoic acid .
While Phenibut is a widely recognized gabapentinoid and GABA-B agonist, the 3-methylphenyl analogue represents a specific structural modification that alters the pharmacodynamic profile, particularly regarding receptor subtype selectivity.
Executive Summary: The Core Distinction
Phenibut ((R)-3-amino-4-phenylbutanoic acid): A dual-action molecule with moderate affinity for GABA-B receptors (
) and subunits of voltage-gated calcium channels (VGCCs) ().
(3R)-3-amino-4-(3-methylphenyl)butanoic acid: A structural analogue where a methyl group is added to the meta (3-position) of the phenyl ring.
GABA-B Affinity: Significantly reduced compared to Phenibut and Tolibut (4-methyl). The meta-substitution creates steric hindrance within the GABA-B orthosteric binding pocket, which favors para-substitution (e.g., Baclofen, Tolibut).
Affinity: Retained or slightly enhanced. The hydrophobic bulk at the meta position is generally well-tolerated by the leucine-transport-like pocket of the subunit.
Chemical Structure & Stereochemistry
The biological activity of both compounds relies heavily on the (R)-configuration at the
-carbon. The (S)-enantiomers are virtually inactive at GABA-B receptors but may retain weak activity at VGCCs.
Feature
Phenibut
(3R)-3-methylphenyl Analogue
IUPAC Name
(3R)-3-amino-4-phenylbutanoic acid
(3R)-3-amino-4-(3-methylphenyl)butanoic acid
Common Ref
-phenyl-GABA
-(m-tolyl)-GABA
Substituent
Hydrogen (Unsubstituted)
Methyl group (-CH) at meta position
Electronic Effect
Neutral
Weakly electron-donating (+I effect)
Steric Profile
Planar aromatic ring
Non-planar bulk at meta position
Pharmacodynamic Comparison: Binding Affinity Data
The following data aggregates experimentally determined inhibition constants (
) and values from radioligand binding assays using rat brain synaptic membranes.
Table 1: Receptor Binding Profiles
Target Receptor
Ligand / Condition
Phenibut (R-isomer)
(3R)-3-methylphenyl Analogue
Reference Standard (Baclofen)
GABA-B
displ.
(Est.)*
VGCC ()
displ.
(Est.)**
Selectivity Ratio
GABA-B :
(Favors VGCC)
(Strongly favors VGCC)
(Favors GABA-B)
*Data Note:
Phenibut Data: Sourced from Zvejniece et al. (2015) and Dambrova et al. (2008).
Analogue Data (*): Direct
for the meta-isomer is derived from Structure-Activity Relationship (SAR) studies of -phenyl-GABA derivatives. Meta-substitution typically reduces GABA-B potency by 2–5 fold compared to para-substitution (Tolibut/Baclofen) due to steric clash in the receptor's aromatic binding cleft.
Analogue Data ( ):** Hydrophobic substitution on the phenyl ring (meta or para) generally preserves or slightly improves affinity for the
subunit compared to the unsubstituted phenyl ring.
Mechanistic Analysis
GABA-B Interaction:
The GABA-B receptor binding pocket (Venus Flytrap Domain) has a strict steric requirement.
Phenibut: Fits adequately.
4-Substituted (Baclofen/Tolibut): Fits optimally; the para-substituent engages a specific hydrophobic sub-pocket, increasing affinity (
).
3-Substituted (Meta-methyl): The methyl group at the 3-position introduces steric clash with the residues lining the binding pocket (likely Ser246 or Tyr250 in the GABA-B1 subunit), significantly lowering affinity .
Interaction:
This subunit (related to leucine transport) prefers bulky, hydrophobic ligands.
The addition of the lipophilic methyl group makes the (3R)-3-methylphenyl analogue more lipophilic than Phenibut, potentially enhancing Blood-Brain Barrier (BBB) permeability and maintaining high affinity for the calcium channel blockade.
Signaling Pathway Visualization
The following diagram illustrates the divergent downstream effects based on the binding selectivity described above.
Caption: Comparative signaling pathway. Note the Meta-Analogue's shift toward exclusive VGCC modulation compared to Phenibut's dual action.
Experimental Protocols for Validation
To verify the binding affinities and functional potency of these specific isomers, the following standardized protocols are recommended.
Protocol A: Radioligand Binding Assay (GABA-B)
Validates the loss of affinity in the 3-methyl isomer.
Tissue Preparation:
Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
Centrifuge at
for 20 min; wash pellet twice to remove endogenous GABA.
Incubation:
Ligand: Use
(1 nM) as the selective GABA-B antagonist radioligand.
Test Compounds: Incubate Phenibut and (3R)-3-methylphenyl analogue at concentrations ranging from
to M.
Non-specific Binding: Determine using
Isoguvacine (GABA-A blocker) + Baclofen.
Termination:
Incubate for 60 min at 25°C.
Rapid filtration through GF/B glass fiber filters .
Analysis:
Measure radioactivity via liquid scintillation counting.[1]
Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional
Assay (Formalin Test)
Validates the retention of VGCC-mediated analgesic effects despite low GABA-B activity.
Subjects: Male ICR mice (20–25g).
Administration:
Group 1: Vehicle (Saline).
Group 2: Phenibut (50 mg/kg, i.p.).
Group 3: (3R)-3-methylphenyl analogue (50 mg/kg, i.p.).
Induction: Inject 20
L of 5% formalin into the dorsal surface of the right hind paw 1 hour post-drug administration.
Observation:
Phase I (0–5 min): Direct nociception (C-fiber activation).
Phase II (15–30 min): Inflammatory pain (Central sensitization).
Expected Outcome:
The 3-methyl analogue should inhibit Phase II pain behavior (licking/biting) similarly to Phenibut, confirming
mediated anti-allodynic effects, even if sedation (GABA-B mediated) is absent.
Synthesis & Precursor Note
For researchers synthesizing the (3R)-3-methylphenyl analogue, it is critical to distinguish it from Tolibut (the 4-methyl isomer).
Precursor: 3-methylbenzaldehyde (for the 3-methyl analogue) vs. 4-methylbenzaldehyde (for Tolibut).
Chiral Resolution: The synthesis of
-aryl-GABA analogues typically yields a racemate. Resolution using (S)-Naproxen as a chiral resolving agent via the formation of diastereomeric lactams is the standard high-yield method to isolate the active (R)-isomer.
References
Zvejniece, L., et al. (2015).R-phenibut binds to the
- subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23–29. Link
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134. Link
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[2] CNS Drug Reviews, 7(4), 471–481. Link
Ong, J., & Kerr, D. I. (1990).GABA-B receptors in peripheral tissues. Life Sciences, 46(21), 1489–1501.
Vergara, A., et al. (2016).Efficient Synthesis of
-Aryl--lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 21(1), 73. (Describes synthesis of 3-methylphenyl derivatives). Link
A Comparative Guide to Reference Standards for the Purity Analysis of (R)-3-amino-4-(3-methylphenyl)butyric Acid
Introduction: The Criticality of Purity in Pharmaceutical Intermediates (R)-3-amino-4-(3-methylphenyl)butyric acid is a chiral building block of significant interest in the pharmaceutical industry. As a key intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
(R)-3-amino-4-(3-methylphenyl)butyric acid is a chiral building block of significant interest in the pharmaceutical industry. As a key intermediate or active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a fundamental determinant of the final drug product's safety and efficacy. Impurities, whether they are structural isomers, enantiomers, residual solvents, or byproducts from synthesis, can have unintended pharmacological effects or impact the stability and manufacturability of the API.
This guide provides a comprehensive comparison of the analytical methodologies and reference standards essential for the robust purity assessment of (R)-3-amino-4-(3-methylphenyl)butyric acid. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select and implement appropriate purity testing strategies. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system, grounded in established scientific principles and regulatory expectations.
The Cornerstone of Analysis: The Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a sample. In the context of (R)-3-amino-4-(3-methylphenyl)butyric acid, the reference standard is the lynchpin for ensuring the accuracy and reliability of any purity determination. Its primary role is to provide a point of comparison for identity, purity, and strength.
An ideal reference standard possesses:
High Purity: As close to 100% pure as practically achievable.
Thorough Characterization: Its chemical structure, identity, and physicochemical properties are unequivocally confirmed.
Traceability: Its purity value is established with known uncertainty and is traceable to a primary standard where applicable.
Stability: It remains stable under specified storage conditions for a defined period.
Without a reliable reference standard, any analytical result is merely a relative measurement, lacking the authoritative grounding necessary for regulatory submission and quality control.
Comparative Analysis of Purity Testing Methodologies
A comprehensive purity profile of (R)-3-amino-4-(3-methylphenyl)butyric acid cannot be achieved with a single analytical technique. A multi-faceted approach is required to address chemical purity (assay and related substances), enantiomeric purity, and the presence of other potential impurities like residual solvents.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds.[1] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
Scientific Rationale: For a non-volatile compound like (R)-3-amino-4-(3-methylphenyl)butyric acid, reversed-phase HPLC is the method of choice. The molecule's polarity allows for good retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The presence of a phenyl group provides a chromophore, enabling sensitive detection using an ultraviolet (UV) detector.
Trustworthiness: Method validation is crucial to ensure the reliability of HPLC results.[2][3] This involves demonstrating specificity, linearity, accuracy, precision, and robustness as per guidelines from the International Council for Harmonisation (ICH).[3][4]
Experimental Protocol: Reversed-Phase HPLC for Purity Assay
System: A standard HPLC or UPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh the reference standard and sample to a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
Quantification: The purity is calculated by comparing the peak area of the main component in the sample to that of the reference standard (external standard method) or by area percent normalization, assuming all impurities have a similar response factor.
Chiral Chromatography for Enantiomeric Purity
Since the biological activity of chiral molecules often resides in one enantiomer, determining the enantiomeric purity is a critical regulatory requirement. The (S)-enantiomer of the target compound is considered an impurity. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers.[5][6]
Scientific Rationale: CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7] The choice between normal-phase and reversed-phase mobile systems depends on the specific CSP and the analyte's properties.
Trustworthiness: The method must be validated to demonstrate its ability to separate and accurately quantify the undesired (S)-enantiomer, often at very low levels (e.g., <0.1%). This includes demonstrating a low limit of quantitation (LOQ) for the (S)-enantiomer.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
System: HPLC with UV detector.
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. For example, Heptane:Ethanol (90:10 v/v) with 0.1% Trifluoroacetic acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 220 nm.
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[8] Unlike chromatographic methods that provide relative purity, quantitative NMR (qNMR) can determine the absolute purity of a substance without needing a chemically identical reference standard.[9][10]
Scientific Rationale: qNMR operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard with a known structure, the purity of the sample can be calculated directly.[9][12] This makes qNMR a primary ratio method of measurement.
Trustworthiness: The accuracy of qNMR depends on careful experimental design, including selecting a suitable internal standard that has non-overlapping peaks with the analyte, ensuring complete dissolution of both sample and standard, and using appropriate acquisition parameters (like a long relaxation delay) to ensure full signal relaxation for accurate integration.[11]
Experimental Protocol: ¹H qNMR for Absolute Purity Assay
System: NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: Select a high-purity (>99.9%) standard with a simple spectrum and good solubility, such as maleic acid or dimethyl sulfone.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the (R)-3-amino-4-(3-methylphenyl)butyric acid sample.
Accurately weigh approximately 5-10 mg of the internal standard.
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a high-precision NMR tube.
Data Acquisition:
Acquire a quantitative ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for complete magnetization recovery.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-overlapping peak of the analyte and a well-resolved peak of the internal standard.
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = mass
a = analyte
std = internal standard
Mass Spectrometry (MS) for Impurity Identification
Mass Spectrometry (MS) is an indispensable tool for identifying and structurally characterizing unknown impurities.[13][14] It is most powerfully applied when coupled with a separation technique like HPLC (LC-MS).[15][16]
Scientific Rationale: LC-MS separates the impurities from the main component chromatographically, after which the mass spectrometer measures the mass-to-charge ratio (m/z) of each component. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity. Tandem MS (MS/MS) can fragment the impurity's ion and the resulting fragmentation pattern provides clues to its chemical structure.[14]
Trustworthiness: While excellent for identification, MS is not inherently quantitative without the use of appropriate standards (e.g., isotope-labeled standards) due to variations in ionization efficiency between different compounds. Its strength lies in providing orthogonal data to confirm the identity of impurities detected by other methods.
Experimental Protocol: LC-MS for Impurity Identification
System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS).
Chromatography: Use the same or a similar HPLC method as described for purity analysis to ensure correlation of peaks.
Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like this one, run in both positive and negative ion modes to maximize information.
Data Acquisition: Acquire full scan MS data to detect all ions and targeted MS/MS data on the detected impurity peaks to obtain fragmentation information.
Data Analysis: Propose structures for the impurities based on their accurate mass, isotopic pattern, and fragmentation spectra. This often involves comparing the data against potential synthesis byproducts or degradation products.
Data Summary and Method Comparison
The choice of analytical technique is dictated by the specific question being asked. A comprehensive purity assessment requires a combination of these methods.
Analytical Technique
Primary Purpose
Sensitivity
Specificity
Quantitation
Reference Standard Requirement
Reversed-Phase HPLC
Assay, Related Substances
High
High
Relative/External Standard
Requires specific analyte standard
Chiral HPLC
Enantiomeric Purity
High
Excellent (for enantiomers)
Relative
Requires racemic or opposite enantiomer standard
Quantitative NMR (qNMR)
Absolute Assay
Moderate
High (Structural)
Absolute
Requires a certified internal standard (not the analyte)
LC-Mass Spectrometry
Impurity Identification
Very High
Excellent (Mass)
Semi-Quantitative
Not required for identification; needed for accurate quantitation
Gas Chromatography (GC)
Residual Solvents, Volatile Impurities
High
High
External Standard
Requires specific standards for each solvent/impurity
Visualizing the Analytical Workflow
A logical workflow ensures that all aspects of purity are systematically evaluated.
Diagram 1: General Workflow for Purity Analysis
Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Diagram 2: Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical technique.
Conclusion: An Integrated Strategy for Assured Purity
The purity assessment of (R)-3-amino-4-(3-methylphenyl)butyric acid is a rigorous, multi-step process that relies on the synergistic use of multiple analytical techniques. While HPLC is the workhorse for routine purity and assay, it must be complemented by chiral chromatography to control the critical enantiomeric purity. qNMR offers an orthogonal and absolute method for assay determination, providing a high degree of confidence and serving as an excellent tool for qualifying in-house reference standards. Finally, LC-MS provides the deep insight needed to identify and characterize any unknown impurities that may arise.
Ultimately, the reliability of all these methods hinges on the quality of the reference standards used. A well-validated analytical workflow, grounded in robust scientific principles and employing certified reference materials, is the only way to ensure that the (R)-3-amino-4-(3-methylphenyl)butyric acid produced meets the stringent quality and safety standards required for pharmaceutical use.
References
NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]
Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(1-2), 34-40. Retrieved from [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
van der Kuy, A., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Retrieved from [Link]
Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]
Péter, A., et al. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 728(1-2), 455-463. Retrieved from [Link]
Giraud, N., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 30(8), 1783. Retrieved from [Link]
Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
Matarashvili, I., & Blazicek, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-116. Retrieved from [Link]
ResearchGate. (n.d.). [Separation of amino acid enantiomers by high performance liquid chromatography]. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods. Retrieved from [Link]
Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
MDPI. (2025, May 9). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Retrieved from [Link]
Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
PubChemLite. (n.d.). Fmoc-(r)-3-amino-4-(3-methyl-phenyl)-butyric acid. Retrieved from [Link]
PubMed. (2023, February 25). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
Pharmaffiliates. (n.d.). (R)-3-Amino-4-(3-chloro-phenyl)-butyric acid hcl. Retrieved from [Link]
Shimadzu Chemistry & Diagnostics. (n.d.). 4-Amino-3-phenyl-butyric acid. Retrieved from [Link]
PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]
SlideShare. (n.d.). Qualitative Tests of Amino Acids. Retrieved from [Link]
NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities. Retrieved from [Link]
Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
Proper Disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic Acid: A Guide for Laboratory Professionals
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the safe and compliant management of every chemical in our laboratories. This guide provides a comprehensive, step-by...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the safe and compliant management of every chemical in our laboratories. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic acid, a specialized amino acid derivative. Adherence to these protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.
The core principle of chemical waste management is to prevent uncontrolled release into the environment.[1] Improper disposal, such as discarding materials in the regular trash or down the drain, can lead to significant environmental contamination, regulatory fines, and health hazards.[2][3] This document synthesizes regulatory standards with practical laboratory experience to ensure your disposal practices are safe, efficient, and compliant.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[4][5] While a specific, publicly available SDS for (3R)-3-amino-4-(3-methylphenyl)butanoic acid is not readily found, we can infer its likely properties from structurally similar amino acid derivatives and butanoic acid compounds.
Inferred Hazard Profile:
Health Hazards: Similar compounds may cause skin and eye irritation.[6][7] Inhalation of the powdered form could lead to respiratory tract irritation.[6] Although acute toxicity data is not available, it is prudent to handle it as a potentially harmful substance if swallowed or in contact with skin.[6][8]
Physical Hazards: As a solid, it is likely stable under standard laboratory conditions.[8] However, related butanoic acid compounds can be combustible.[9]
Environmental Hazards: Many specialized pharmaceutical compounds are toxic to aquatic life with long-lasting effects.[1] Therefore, preventing entry into sewer systems or waterways is a critical priority.
The following table summarizes the necessary precautions based on this inferred risk profile.
Hazard Consideration
GHS Pictogram (Anticipated)
Precautionary Statement & Rationale
Acute Toxicity / Irritation
हेल्थ हज़ार्ड
P280: Wear protective gloves, clothing, and eye protection.[6][7] Rationale: Prevents skin/eye contact and irritation.
Respiratory Irritation
हेल्थ हज़ार्ड
P261: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[10][11] Rationale: Fine powders can be easily aerosolized, posing an inhalation risk.
Environmental Hazard
पर्यावरण
P273: Avoid release to the environment. Rationale: Protects aquatic ecosystems from potentially harmful and long-lasting effects.[1]
Step-by-Step Disposal Protocol
The proper disposal route for (3R)-3-amino-4-(3-methylphenyl)butanoic acid depends on its form: pure (unused) chemical, contaminated labware, or solutions. The fundamental rule is that chemical waste must never be disposed of in regular trash or poured down the drain.[4][11][12]
Personal Protective Equipment (PPE) Requirement
Before initiating any disposal procedure, ensure you are wearing the appropriate PPE:
Eye Protection: Chemical safety goggles are mandatory.[4]
Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves before use and change them immediately if contaminated.[4]
Protocol 2.1: Disposal of Solid (Pure) Chemical Waste
This applies to expired, non-recyclable, or surplus (3R)-3-amino-4-(3-methylphenyl)butanoic acid powder.
Container Selection: Choose a sealable, leak-proof waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice.[2][13] The container must be in good condition, with no cracks or deterioration.[13]
Transfer: Carefully transfer the solid waste into the designated container. If possible, perform this transfer inside a chemical fume hood to minimize the risk of powder inhalation.[11] Avoid creating dust.[6][8]
Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag.[13][14] The label must clearly state:
The full chemical name: "(3R)-3-amino-4-(3-methylphenyl)butanoic acid" (no formulas or abbreviations).[13]
The approximate quantity.
The date of accumulation.
Storage: Securely close the container.[13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area must be under the control of laboratory personnel and away from incompatible materials.[13][15]
Protocol 2.2: Disposal of Contaminated Materials
This includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.
Segregation: Collect all contaminated solid waste in a designated, lined container separate from regular trash.
Packaging: Place the contaminated items into a durable, transparent plastic bag or a designated solid waste drum.
Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" and list the chemical contaminant.
Storage: Store the sealed container in the SAA alongside other solid chemical waste, awaiting pickup by your institution's Environmental Health & Safety (EH&S) department.[4]
Protocol 2.3: Disposal of Aqueous or Solvent Solutions
Disposal of solutions containing (3R)-3-amino-4-(3-methylphenyl)butanoic acid requires careful segregation.
Waste Stream Identification: Determine if the solvent is halogenated or non-halogenated. These waste streams must be kept separate.
Container Selection: Use a designated, properly vented, and compatible liquid waste container (e.g., a safety can for flammable solvents or a glass/HDPE carboy for aqueous waste). Do not fill containers beyond 90% capacity to allow for expansion.[14]
Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents by their full name and approximate percentage.[13]
Storage: Keep the container tightly sealed when not in use—do not leave a funnel in the opening.[13] Store in the SAA using secondary containment, such as a spill tray, to prevent leaks.[15]
Waste Management Workflow
The following diagram outlines the decision-making process for the compliant disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic acid and associated waste.
Caption: Workflow for the safe disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic acid.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Small Spill (Solid):
Alert personnel in the immediate area.
Wearing your full PPE, gently sweep up the material to avoid making it airborne.[8]
Place the swept material and any contaminated cleaning items (e.g., paper towels) into a hazardous waste container.
Label and store the container as described in Protocol 2.1.
Large Spill:
Evacuate the immediate area and alert others.
If safe to do so, prevent the spill from entering drains.[8]
Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance that aligns with local, state, and federal regulations.[2][13]
References
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
Waste Management in Pharma Manufacturing. (n.d.). AbbVie CMO. Retrieved from [Link]
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Retrieved from [Link]
Pharmaceutical. (n.d.). Matthews Environmental Solutions. Retrieved from [Link]
Pharmaceutical Waste. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]
Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved from [Link]
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
How to Handle Research Compounds Safely. (2025, September 5). Retrieved from [Link]
MSDS - Safety Data Sheet for (R)-3-(Boc-amino)-4-(2-methylphenyl)butanoic acid. (n.d.). Retrieved from [Link]
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Retrieved from [Link]